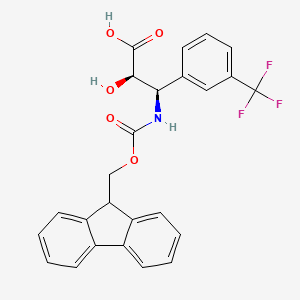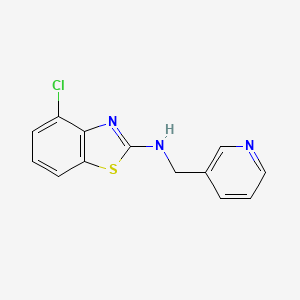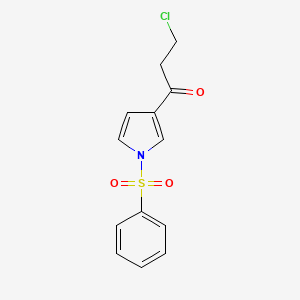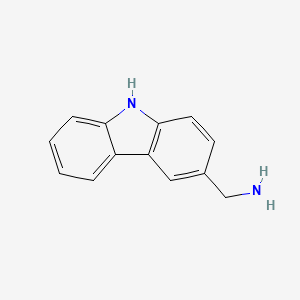![molecular formula C22H31NO B1389343 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline CAS No. 1040687-18-0](/img/structure/B1389343.png)
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline
Overview
Description
Preparation Methods
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves several steps. Typically, the synthetic route includes the reaction of 2-(sec-butyl)phenol with 1-bromo-2-butane to form 2-(sec-butyl)phenoxybutane. This intermediate is then reacted with 3,5-dimethylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in biochemical assays and studies related to protein interactions and functions.
Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline involves its interaction with specific molecular targets. The phenoxy and aniline groups in the compound allow it to bind to proteins and enzymes, affecting their activity and function. The sec-butyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets in proteins .
Comparison with Similar Compounds
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline can be compared with similar compounds such as:
N-{2-[2-(tert-Butyl)phenoxy]butyl}-3,5-dimethylaniline: This compound has a tert-butyl group instead of a sec-butyl group, which affects its steric and electronic properties.
N-{2-[2-(Isopropyl)phenoxy]butyl}-3,5-dimethylaniline: The isopropyl group in this compound provides different hydrophobic interactions compared to the sec-butyl group.
N-{2-[2-(Methyl)phenoxy]butyl}-3,5-dimethylaniline: The presence of a methyl group instead of a sec-butyl group results in different chemical reactivity and binding properties.
These comparisons highlight the unique structural features and properties of this compound, making it distinct in its applications and interactions.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)butyl]-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-6-18(5)21-10-8-9-11-22(21)24-20(7-2)15-23-19-13-16(3)12-17(4)14-19/h8-14,18,20,23H,6-7,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSGHJULVUNNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)piperidino]-1,3-thiazole-5-carbaldehyde](/img/structure/B1389260.png)







![Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-](/img/structure/B1389270.png)
![3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde](/img/structure/B1389271.png)




